乙酰基托品氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetyltropylic chloride involves multiple approaches, including the use of acetyl chloride as a versatile reagent. Acetyl chloride facilitates the formation of various chemical compounds, such as 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite (Yuan, Chen, & Wang, 1991). This synthesis pathway highlights the compound's role in creating key intermediates for further chemical synthesis.

Molecular Structure Analysis

The molecular structure of acetyltropylic chloride has been elucidated through techniques such as gas electron diffraction and microwave spectroscopy. These studies provide detailed insights into bond lengths, bond angles, and molecular geometry. For instance, investigations on acetyl chloride revealed specific structural parameters, including C=O and C–Cl bond lengths and the angles formed between these bonds, showcasing the molecule's structural characteristics (Tsuchiya & Kimura, 1972).

Chemical Reactions and Properties

Acetyltropylic chloride participates in various chemical reactions, such as cross-coupling reactions with Grignard reagents, facilitated by catalysts like iron(III) acetylacetonate. This process is a mild, general, and convenient method for synthesizing aliphatic and aromatic ketones, demonstrating the compound's reactivity and versatility in organic synthesis (Fiandanese, Marchese, Martina, & Ronzini, 1984).

Physical Properties Analysis

The physical properties of acetyltropylic chloride, such as its phase behavior, have been studied using techniques like neutron diffraction. These studies provide valuable information on the compound's behavior in different states and under various conditions, contributing to a comprehensive understanding of its physical characteristics (Ohtomo & Arakawa, 1980).

Chemical Properties Analysis

The chemical properties of acetyltropylic chloride, including its reactivity and interaction with other compounds, have been explored in detail. For instance, its role in the formation of carbocations from trityl chlorides in acetonitrile highlights the compound's utility in facilitating complex chemical reactions (Hojo, Ueda, & Yamasaki, 1999). These insights into its chemical behavior are crucial for its application in various synthetic pathways.

科学研究应用

对映体分离和分析

乙酰基托品氯是用于制备托烷生物碱衍生物的合成中间体。这些衍生物用于抗胆碱药、致幻剂和兴奋剂。一项重要的研究表明,使用磺丁基醚-β-环糊精作为手性选择剂,成功地对乙酰基托品酸(一种相关化合物)进行了对映体分离。这一过程突出了乙酰基托品氯和相关化合物在制药工业中的重要性,特别是在制备光学活性化合物方面,这对于开发具有特定所需作用的药物至关重要(Qiu, Sun, Wang, Yan, & Tong, 2019)。

纤维素功能化中的反应介质

离子液体,包括 1-N-丁基-3-甲基咪唑氯化物等物质,已被探索作为纤维素的溶剂,证明了在不降解聚合物的情况下将纤维素溶解到高浓度的能力。这项研究提出了一种创新的纤维素功能化方法,使用离子液体作为合成纤维素衍生物(如羧甲基纤维素和醋酸纤维素)的反应介质。研究结果表明,乙酰基托品氯在纤维素的改性和功能化中具有潜在应用,为纤维素基材料的开发提供了一种环保的替代方案(Heinze, Schwikal, & Barthel, 2005)。

更清洁的氯乙烯单体生产

氯乙烯单体 (VCM) 的生产是聚氯乙烯 (PVC) 的前体,传统上使用氯化汞等危险材料作为催化剂。研究的重点是开发用于乙炔盐酸化的非汞催化剂,该过程与乙酰基托品氯的潜在用途相关。探索环保催化剂和高效反应器设计旨在实现可持续的 PVC 生产,符合最大程度减少环境影响和提高化学制造过程中安全性的更广泛目标(Zhang, Liu, Li, & Dai, 2011)。

先进的乙酰化技术

使用乙酰氯在环境友好的盐水中对伯胺和氨基酸进行乙酰化代表了绿色化学的重大进步。该方法证明了首次在水性介质中高效使用乙酰氯(一种高反应性酰化剂),为乙酰化胺和氨基酸提供了一种绿色替代方案,并具有优异的产率。该过程说明了乙酰基托品氯在合成有机化学中的潜力,尤其是在开发可持续且环保的酰化方法方面(Basu, Chakraborty, Sarkar, & Saha, 2013)。

安全和危害

属性

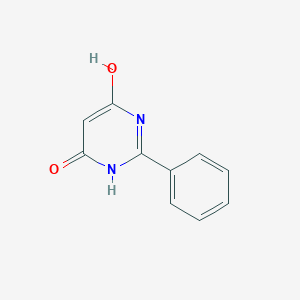

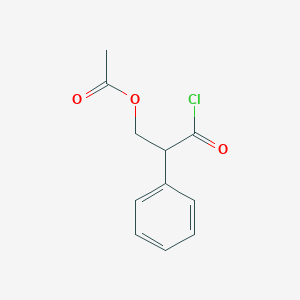

IUPAC Name |

(3-chloro-3-oxo-2-phenylpropyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWISFVVAKCNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447291 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyltropylic chloride | |

CAS RN |

14510-37-3 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。